molecular formula C11H8ClN3 B12974907 4-Chloro-8-methylimidazo[1,5-a]quinoxaline

4-Chloro-8-methylimidazo[1,5-a]quinoxaline

Cat. No.: B12974907
M. Wt: 217.65 g/mol
InChI Key: FZTBJKNYFJQDCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-8-methylimidazo[1,5-a]quinoxaline is a heterocyclic aromatic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The unique structure of this compound makes it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-methylimidazo[1,5-a]quinoxaline typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction is catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . Another method involves the condensation of ketones and ionic liquids containing the fragment of 1-(2-aminophenyl)imidazole under microwave irradiation .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, considering the availability of starting materials and the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-8-methylimidazo[1,5-a]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Substitution: Nucleophiles like amines or alkoxides are commonly used in substitution reactions.

Major Products:

    Oxidation: The major products are the corresponding sulfones.

    Substitution: The products vary depending on the nucleophile used but typically include substituted imidazoquinoxalines.

Scientific Research Applications

4-Chloro-8-methylimidazo[1,5-a]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-8-methylimidazo[1,5-a]quinoxaline involves its interaction with various molecular targets. It acts as an antagonist of adenosine and benzodiazepine receptors A1, and as an inhibitor of SK2, PIM, and IkB kinases . These interactions lead to its diverse biological activities, including antitumor and anti-inflammatory effects.

Comparison with Similar Compounds

Uniqueness: 4-Chloro-8-methylimidazo[1,5-a]quinoxaline is unique due to its specific substitution pattern and the presence of a chlorine atom at position 4. This substitution enhances its biological activity and makes it a valuable compound for various applications.

Properties

Molecular Formula

C11H8ClN3

Molecular Weight

217.65 g/mol

IUPAC Name

4-chloro-8-methylimidazo[1,5-a]quinoxaline

InChI

InChI=1S/C11H8ClN3/c1-7-2-3-8-9(4-7)15-6-13-5-10(15)11(12)14-8/h2-6H,1H3

InChI Key

FZTBJKNYFJQDCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C3=CN=CN23)Cl

Origin of Product

United States

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